1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one
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Overview
Description
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is an organic compound belonging to the class of benzoazepines These compounds are characterized by a seven-membered ring fused to a benzene ring, often exhibiting interesting pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-benzyl-2-aminobenzyl ketone under acidic or basic conditions. The reaction conditions often include:
Acidic conditions: Using strong acids like hydrochloric acid or sulfuric acid.
Basic conditions: Using bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase the reaction rate and yield.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the azepine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent for treating neurological disorders.
Industry: Potential use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the exact nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,3-dihydro-1H-1-benzoazepine: Lacks the ketone group at the 4-position.
2,3-Dihydro-1H-1-benzoazepine-4(5H)-one: Lacks the benzyl group at the nitrogen atom.
1-Benzyl-1H-1-benzoazepine-4(5H)-one: Lacks the dihydro structure at the 2,3-positions.
Uniqueness
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyl group and the ketone group can lead to distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3,5-dihydro-2H-1-benzazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLNCRWJLZYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2CC1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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